molecular formula C21H24FN3O4 B2856232 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate CAS No. 1351646-97-3

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate

Katalognummer B2856232
CAS-Nummer: 1351646-97-3
Molekulargewicht: 401.438
InChI-Schlüssel: LUUNDJUCJKZMJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate, also known as MCC-465, is a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various diseases.

Wirkmechanismus

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate works by inhibiting the enzyme sEH, which is responsible for the metabolism of epoxyeicosatrienoic acids (EETs). EETs are important signaling molecules that play a role in regulating blood pressure, inflammation, and pain. By inhibiting sEH, this compound increases the levels of EETs, leading to the observed anti-inflammatory, analgesic, and anti-hypertensive effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by decreasing the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, this compound has been shown to improve endothelial function and reduce blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has several advantages for lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of EETs in various biological processes. This compound is also relatively stable and can be used in in vitro and in vivo experiments. However, one limitation of this compound is its low solubility, which can make it difficult to use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on 3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate. One area of interest is its potential in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is the development of more potent and selective sEH inhibitors. Finally, the use of this compound in combination with other drugs or therapies is an area of potential future research.

Synthesemethoden

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate can be synthesized through a multistep process involving the reaction of various reagents. The synthesis of this compound involves the reaction of 3-(2-methoxyphenyl) urea with cyclohexyl isocyanate to form 3-(3-(2-methoxyphenyl)ureido)cyclohexylurea. This compound is then reacted with 4-fluorophenyl isocyanate to form this compound. The final product is obtained through purification by column chromatography.

Wissenschaftliche Forschungsanwendungen

3-(3-(2-Methoxyphenyl)ureido)cyclohexyl (4-fluorophenyl)carbamate has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-hypertensive effects. This compound has also been investigated for its potential in the treatment of cardiovascular diseases, diabetes, and cancer. The compound has been shown to improve insulin sensitivity and reduce inflammation in diabetic mice. In addition, this compound has been shown to reduce blood pressure in hypertensive rats.

Eigenschaften

IUPAC Name

[3-[(2-methoxyphenyl)carbamoylamino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-28-19-8-3-2-7-18(19)25-20(26)23-16-5-4-6-17(13-16)29-21(27)24-15-11-9-14(22)10-12-15/h2-3,7-12,16-17H,4-6,13H2,1H3,(H,24,27)(H2,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUNDJUCJKZMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.